Cas no 65714-67-2 (bromosphaerodiol)

bromosphaerodiol structure
Product name:bromosphaerodiol
CAS No:65714-67-2
MF:C20H32Br2O2
MW:464.274885177612
CID:1999300
bromosphaerodiol Chemical and Physical Properties
Names and Identifiers
-
- bromosphaerodiol
- Bromsphaerodiol
- (1S)-1β-Bromo-4,10aβ-dimethyl-8β-isopropyl-8aα-(bromomethyl)-1,2,3,4,4aα,4bβ,5,8,8a,9,10,10a-dodecahydrophenanthrene-4β,5β-diol
- (1S)-1β-Bromo-8aα-(bromomethyl)-4α,10aβ-dimethyl-8β-isopropyl-1,2,3,4,4aα,4bβ,5,8,8a,9,10,10a-dodecahydro-4β,5β-phenanthrenediol
- 4,5-Phenanthrenediol, 1-bromo-8a-(bromomethyl)-1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-4,10a-dimethyl-8-(1-methylethyl)-, (1S,4R,4aS,4bS,5S,8R,8aS,10aS)-
-
- Inchi: 1S/C20H32Br2O2/c1-12(2)13-5-6-14(23)16-17-18(3,9-10-20(13,16)11-21)15(22)7-8-19(17,4)24/h5-6,12-17,23-24H,7-11H2,1-4H3
- InChI Key: NGARUJAPZFEXDW-UHFFFAOYSA-N
- SMILES: CC(C1C2(C(C3C(CC2)(C)C(Br)CCC3(O)C)C(O)C=C1)CBr)C
Computed Properties
- Exact Mass: 464.075
- Monoisotopic Mass: 462.077
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 522
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5A^2
bromosphaerodiol Related Literature
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Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
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